![molecular formula C19H24N4O2 B6070507 5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6070507.png)
5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone
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Overview
Description
5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic properties and has been the subject of numerous studies in recent years. In
Mechanism of Action
The exact mechanism of action of 5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes and receptors that are involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone in lab experiments is that it has been shown to have potent therapeutic properties. This makes it a promising candidate for the development of new drugs. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental models.
Future Directions
There are several future directions for the study of 5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone. One direction is to further investigate its potential therapeutic properties in different disease models. Another direction is to study its mechanism of action in more detail. Additionally, there is a need for the development of new synthetic methods for this compound, which could improve its availability for research purposes. Finally, there is a need to investigate the safety and toxicity of this compound in more detail, which is important for its potential use in human medicine.
Conclusion:
In conclusion, 5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone is a promising compound that has gained significant attention in the field of scientific research. This compound has been shown to have potential therapeutic properties and has been the subject of numerous studies in recent years. While there is still much to learn about this compound, its potential for the development of new drugs makes it an exciting area of research for the future.
Synthesis Methods
The synthesis of 5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone involves the reaction of 4-(3-methoxyphenyl)piperazine with 5-allyl-6-methyluracil in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been the subject of numerous scientific studies due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-5-prop-2-enyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-4-6-17-14(2)20-19(21-18(17)24)23-11-9-22(10-12-23)15-7-5-8-16(13-15)25-3/h4-5,7-8,13H,1,6,9-12H2,2-3H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIXFABBIRMBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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